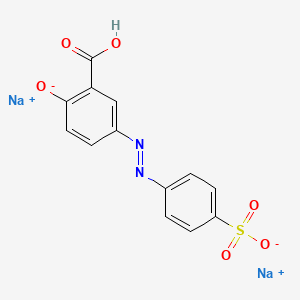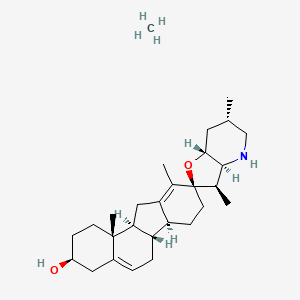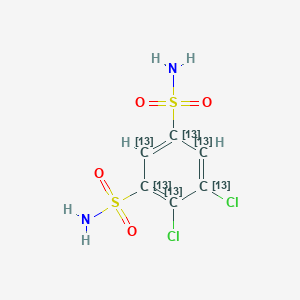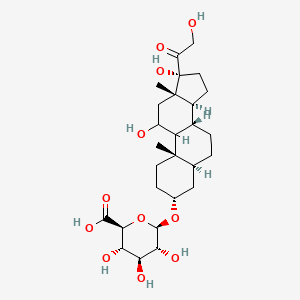
(E/Z)-Fluoxastrobin-d4(Mixture)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The E/Z notation is a method for describing the absolute stereochemistry of double bonds in organic chemistry . It’s an extension of cis-trans isomer notation, which only describes relative stereochemistry . E and Z notation are used when a compound doesn’t have two identical substituents .
Synthesis Analysis
The synthesis of E/Z mixtures often involves reactions where the formation of one isomer is favored over the other . For example, in the reaction of an E/Z mixture of a prototypical 1,3-diene with a catalyst, the E-isomer reacts significantly faster, leaving behind the Z-isomer .
Molecular Structure Analysis
The E/Z system is used to describe the absolute stereochemistry of double bonds in organic chemistry . The configuration of the molecule is determined by the positions of the higher priority groups on each carbon atom of the double bond .
Chemical Reactions Analysis
The most commonly used NMR experiment for mixture analysis is the 1D 1H pulse-acquire experiment . This experiment is simple to implement, it can be fast, and it already yields a wealth of structural information, which is useful to identify components .
Safety and Hazards
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E/Z)-Fluoxastrobin-d4 (Mixture) involves the use of starting materials that undergo several reactions to produce the final product. The pathway involves the use of several chemical reactions including Grignard reaction, Wittig reaction, and reduction reactions.", "Starting Materials": [ "4-Bromo-2-fluoroaniline", "Methyl 2-(2,6-dimethylphenoxy)benzoate", "Ethyl 2-(2,6-dimethylphenoxy)benzoate", "Benzyltriphenylphosphonium chloride", "Sodium hydride", "Deuterium oxide", "Tetrahydrofuran", "Methanol", "Ethanol", "Acetone", "Sodium sulfate", "Magnesium sulfate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Synthesis of 4-bromo-2-fluoroaniline by reacting 2-fluoroaniline with bromine in the presence of hydrobromic acid", "Step 2: Preparation of methyl 2-(2,6-dimethylphenoxy)benzoate by reacting 2-(2,6-dimethylphenoxy)benzoic acid with methanol and sulfuric acid", "Step 3: Preparation of ethyl 2-(2,6-dimethylphenoxy)benzoate by reacting 2-(2,6-dimethylphenoxy)benzoic acid with ethanol and sulfuric acid", "Step 4: Synthesis of (E/Z)-Fluoxastrobin-d4 by reacting 4-bromo-2-fluoroaniline with benzyltriphenylphosphonium chloride in the presence of sodium hydride and tetrahydrofuran to form a Grignard reagent, which is then reacted with either methyl 2-(2,6-dimethylphenoxy)benzoate or ethyl 2-(2,6-dimethylphenoxy)benzoate in the presence of sodium chloride and magnesium sulfate to form the corresponding Wittig reagent", "Step 5: Reduction of the Wittig reagent with deuterium oxide and sodium borohydride in methanol and acetone to produce the final product, (E/Z)-Fluoxastrobin-d4 (Mixture)" ] } | |
CAS RN |
1287192-28-2 |
Molecular Formula |
C₂₁H₁₂D₄ClFN₄O₅ |
Molecular Weight |
462.85 |
synonyms |
(E/Z)-[2-[[6-(2-Chlorophenoxy)-5-fluoro-4-pyrimidinyl]oxy]phenyl](5,6-dihydro-1,4,2-dioxazin-3-yl-d4)methanone O-Methyloxime; (E/Z)-HEC 5725-d4; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-[3-(Cyclopentyloxy)-4-methoxyphenyl]acrylic acid](/img/structure/B1146807.png)

